molecular formula C18H12BrNO2 B5713494 2-[(E)-2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic Acid CAS No. 1810005-71-0

2-[(E)-2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic Acid

Cat. No.: B5713494
CAS No.: 1810005-71-0
M. Wt: 354.2 g/mol
InChI Key: XHVJCKMXCFSKNT-JXMROGBWSA-N
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Description

2-[(E)-2-(4-Bromophenyl)ethenyl]quinoline-4-carboxylic acid (abbreviated as B2 in some studies) is a brominated quinoline derivative characterized by a 4-bromophenyl group linked via an ethenyl bridge to the quinoline-4-carboxylic acid core. It is synthesized via the Pfitzinger reaction using isatin derivatives and α-methyl ketones or through microwave-assisted Doebner reactions . The compound crystallizes as a white solid in ethyl acetate, with a molecular formula of C₁₆H₁₀BrNO₂ and a molecular weight of 328.16 g/mol . Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 14.07 (s, 1H, COOH), 8.65 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.28 (d, J = 8.0 Hz, 2H), 7.82–7.67 (m, 3H) .
  • HRMS: [M+H⁺] observed at 327.99585 (calculated 327.99285) .

The bromine substituent enhances electrophilic reactivity and influences intermolecular interactions, making it a versatile intermediate for synthesizing antimicrobial and anticancer agents .

Properties

IUPAC Name

2-[(E)-2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO2/c19-13-8-5-12(6-9-13)7-10-14-11-16(18(21)22)15-3-1-2-4-17(15)20-14/h1-11H,(H,21,22)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVJCKMXCFSKNT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C=CC3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201184176
Record name 2-[(1E)-2-(4-Bromophenyl)ethenyl]-4-quinolinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810005-71-0
Record name 2-[(1E)-2-(4-Bromophenyl)ethenyl]-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810005-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1E)-2-(4-Bromophenyl)ethenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may yield quinoline-4-carboxylic acid alcohols .

Scientific Research Applications

Chemical Synthesis

The synthesis of 2-[(E)-2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid typically involves several chemical reactions. A common synthetic route includes:

  • Pfitzinger Reaction : This method utilizes isatin and 4-bromoacetophenone, leading to the formation of the quinoline structure under basic conditions.
  • Dehydration and Hydrazonation : The carboxylic acid derivative can be converted into various hydrazone derivatives for further biological evaluation.

The structure of synthesized compounds is confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, ensuring the integrity of the compound for subsequent studies .

Antimicrobial Properties

Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various strains of bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) have been evaluated. For instance:

  • Compounds derived from this quinoline exhibited MIC values as low as 38.64 μM against S. aureus, indicating potent antibacterial activity .
  • The Minimum Bactericidal Concentration (MBC) assays further confirmed the effectiveness of these compounds, with MBC values suggesting strong bactericidal properties .

Anticancer Activity

The anticancer potential of quinoline derivatives has also been explored extensively. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Notably:

  • Compounds synthesized from the quinoline framework demonstrated enhanced activity compared to standard treatments like neomycin, with some showing up to 16-fold greater efficacy against specific cancer cell lines .
  • The mechanism of action is believed to involve the inhibition of key enzymes like DNA gyrase, which plays a crucial role in DNA replication in both microbial and cancerous cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy. Modifications in the molecular structure can significantly impact its biological activity:

ModificationEffect on Activity
Addition of halogensIncreased antimicrobial potency
Alteration of substituents on the phenyl ringEnhanced anticancer activity

These insights guide future synthetic efforts to develop more effective derivatives with improved pharmacological profiles .

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Study : In a controlled experiment, various quinoline derivatives were tested against clinical isolates of S. aureus. The study concluded that specific modifications led to improved MIC values, indicating a clear correlation between structure and antibacterial efficacy .
  • Cancer Cell Line Evaluation : A series of synthesized quinolines were evaluated for their antiproliferative effects on HepG2 and MCF-7 cell lines. Results showed that compounds with specific structural features inhibited cell growth significantly more than traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline-4-carboxylic acid derivatives vary in substituents at the phenyl ring (R₁) and quinoline core (R₂). Key analogues include:

Compound Name R₁ (Phenyl Substituent) R₂ (Quinoline Substituent) Key Properties/Applications Reference ID
B2 (Target Compound) 4-Bromo None Anticancer (Bcl-2 targeting)
6-Bromo-2-(4-methoxyphenyl)ethenyl 4-Methoxy 6-Bromo Enhanced solubility, fluorescence
2-(4-Chlorophenyl)-quinoline-4-carboxylic acid 4-Chloro None Antibacterial (Gram-positive)
2-(4-Trifluoromethylphenyl) derivative 4-CF₃ None Improved metabolic stability
2-(1-Benzofuran-2-yl) derivative Benzofuran None Antimicrobial, antitubercular

Substituent Impact :

  • Electron-Withdrawing Groups (Br, Cl, CF₃) : Increase electrophilicity, enhancing binding to biological targets (e.g., Bcl-2 proteins in cancer ). Bromine’s bulkiness may reduce solubility compared to chlorine .
  • Electron-Donating Groups (OCH₃) : Improve solubility but may reduce antimicrobial potency due to decreased membrane interaction .
  • Heterocyclic Modifications (Benzofuran) : Broaden activity spectra; benzofuran-containing derivatives show dual antimicrobial and antitubercular effects .

Physicochemical Properties

Property B2 (4-Bromo) 4-Chloro Analogue 4-Methoxy Analogue
Melting Point (°C) Not reported 215–217 198–200
Solubility (EtOAc) High Moderate High
logP (Predicted) 4.2 3.8 2.9
Spectral Shift (UV-Vis) λₘₐₓ = 340 nm λₘₐₓ = 335 nm λₘₐₓ = 355 nm

Bromine’s hydrophobic nature contributes to B2’s higher logP, favoring membrane permeability but limiting aqueous solubility. Methoxy derivatives exhibit redshifted UV absorption due to extended conjugation .

Antibacterial Activity:
  • B2 : Moderate activity against Staphylococcus aureus (MIC = 64 µg/mL) but weaker against Gram-negative strains .
  • Chloro Analogue : Higher potency (MIC = 32 µg/mL against S. aureus) due to smaller substituent size .
  • Benzofuran Derivative : Broad-spectrum activity (MIC = 16 µg/mL against MRSA) .
Anticancer Activity:
  • B2 : Targets Bcl-2 proteins (IC₅₀ = 1.2 µM in leukemia cells) .
  • Trifluoromethyl Derivative : Improved pharmacokinetics (IC₅₀ = 0.8 µM) due to metabolic stability .

Biological Activity

2-[(E)-2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a quinoline core with a carboxylic acid functional group and a brominated phenyl substituent. The molecular formula is C18H14BrNC_{18}H_{14}BrN with a molecular weight of approximately 348.21 g/mol.

Key Structural Features:

  • Quinoline Core: Provides aromatic stability and biological activity.
  • Bromophenyl Group: Enhances lipophilicity and may influence binding interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

  • Antibacterial Activity:
    • The compound has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro tests demonstrated minimum inhibitory concentration (MIC) values ranging from 38.64 µM to 196.17 µM against these strains .
    • Table 1 summarizes the antibacterial activity against selected strains:
Bacterial StrainMIC (µM)MBC (µM)
S. aureus38.6477.29
E. coli49.04196.17
C. albicans16.6956.74
  • Antifungal Activity:
    • The compound also exhibited antifungal properties against Candida albicans, with MIC values indicating moderate effectiveness .

The mechanism by which this compound exerts its antimicrobial effects involves several pathways:

  • DNA Gyrase Inhibition: Similar to other quinoline derivatives, it acts as an inhibitor of bacterial DNA gyrase, crucial for bacterial DNA replication and transcription .
  • Cell Membrane Disruption: The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

Case Studies

Several studies have investigated the biological activity of related quinoline derivatives, providing insights into structure-activity relationships (SAR):

  • Study on Phenyl Quinoline Derivatives:
    • A series of phenyl quinoline derivatives were synthesized and tested for their antimicrobial properties. The study reported that substitutions on the phenyl ring significantly influenced antibacterial efficacy, with specific electron-withdrawing groups enhancing activity against S. aureus .
  • Antimicrobial Screening:
    • In a comparative study, various quinoline derivatives were screened for their antibacterial and antifungal activities using agar well diffusion methods, revealing that compounds similar to this compound exhibited moderate to good inhibition zones against tested microbial strains .

Q & A

Q. What are the standard synthetic routes for preparing 2-[(E)-2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid?

The compound is typically synthesized via a multi-step procedure involving condensation and cyclization reactions. A common approach involves the Pfitzinger reaction or modified Friedländer synthesis, where aniline derivatives react with β-keto esters under acidic conditions. For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid is synthesized by reacting 4-bromobenzaldehyde with a suitable quinoline precursor, followed by oxidation and functionalization steps. Reaction conditions (e.g., temperature, solvent, catalysts) are critical for achieving high regioselectivity and yield .

Q. Which analytical techniques are essential for structural characterization of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the E-configuration of the ethenyl group and substituent positions (e.g., ¹H/¹³C NMR).
  • High-Resolution Mass Spectrometry (HRMS) : For verifying molecular weight and fragmentation patterns.
  • X-ray Crystallography : To resolve crystal packing and confirm stereochemistry, as demonstrated for analogs like 2-(4-methylphenyl)quinoline-4-carboxylic acid .
  • FT-IR Spectroscopy : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What functional groups in this compound are critical for its biochemical interactions?

  • 4-Carboxylic Acid : Enhances solubility and facilitates hydrogen bonding with target proteins or enzymes.
  • Bromophenyl Ethenyl Group : The bromine atom increases lipophilicity and may participate in halogen bonding, while the ethenyl group introduces rigidity, influencing binding specificity. These features are observed in related quinoline derivatives with enzyme-inhibitory activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what are common pitfalls?

Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd) improve coupling efficiency in ethenylation steps.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification to remove byproducts.
  • Temperature Control : Elevated temperatures (80–120°C) are often needed for cyclization but can lead to decomposition if prolonged. Common pitfalls include incomplete oxidation of intermediates and side reactions from residual moisture, which can be mitigated using anhydrous conditions .

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Structural Validation : Confirm compound purity and stereochemistry, as impurities or isomerization (e.g., E→Z) can alter activity.
  • Assay Standardization : Compare results under consistent conditions (e.g., cell lines, incubation times). For example, analogs like 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid show variable IC₅₀ values depending on assay protocols .
  • Computational Validation : Use molecular docking to reconcile activity differences by analyzing binding modes across protein isoforms .

Q. What strategies are effective for designing target-specific derivatives of this compound?

  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability or electron-donating groups (e.g., -OCH₃) to improve solubility.
  • Bioisosteric Replacement : Replace the bromine atom with chlorine or iodine to modulate steric and electronic effects, as seen in analogs like 6-chloro-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid .
  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, with hydrolysis in vivo restoring activity .

Q. What computational tools are recommended for studying its mechanism of action?

  • Molecular Dynamics (MD) Simulations : To explore conformational flexibility and stability in binding pockets.
  • Quantitative Structure-Activity Relationship (QSAR) Models : For predicting activity trends based on substituent modifications.
  • Docking Studies : Tools like AutoDock Vina or Schrödinger Suite can identify potential targets (e.g., histone deacetylases) by aligning the compound with known inhibitors .

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